AZD0328 vs. PNU-282987 and GTS-21: Comparative α7 nAChR Binding Affinity Assessment
AZD0328 demonstrates superior binding affinity to the human α7 nAChR compared to widely used comparator agonists PNU-282987 and GTS-21. In radioligand binding assays, AZD0328 exhibits an IC50 of 3 nM and a Ki of 3 nM for the human α7 nAChR [1][2]. PNU-282987, a commonly employed α7 agonist in preclinical research, displays a Ki of 26 nM for the α7 nAChR—approximately 8.7-fold lower affinity [3]. GTS-21 (DMXB-A), a prototypical partial α7 agonist that has advanced to clinical trials, exhibits a Ki of approximately 650 nM for the human α7 nAChR—representing a >200-fold lower affinity relative to AZD0328 [4].
| Evidence Dimension | α7 nAChR binding affinity (Ki / IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM; Ki = 3 nM |
| Comparator Or Baseline | PNU-282987: Ki = 26 nM; GTS-21: Ki ≈ 650 nM |
| Quantified Difference | AZD0328 shows 8.7-fold higher affinity than PNU-282987; >200-fold higher affinity than GTS-21 |
| Conditions | Radioligand binding assays using human α7 nAChR expressed in recombinant systems; specific radioligand and assay conditions may vary across studies |
Why This Matters
Higher binding affinity enables lower compound concentrations to achieve target engagement in vitro, potentially reducing off-target effects and conserving valuable compound stock in large-scale screening campaigns.
- [1] AstraZeneca Open Innovation. AZD0328 Preclinical Pharmacology. AstraZeneca Open Innovation Pharmacology Toolbox. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. AZD0328 ligand page: Binding affinity to human alpha7 nAChR (ChEMBL). pKi = 8.52; Ki = 3 nM. View Source
- [3] Adooq Bioscience. PNU-282987 free base Datasheet: Ki = 26 nM for α7 nAChR. Catalog No. A22518. View Source
- [4] Kem WR. The brain α7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21). Behavioural Brain Research. 2000;113(1-2):169-181. View Source
